molecular formula C10H10BrNO B15206577 2-(Bromomethyl)-4-ethylbenzo[d]oxazole

2-(Bromomethyl)-4-ethylbenzo[d]oxazole

Cat. No.: B15206577
M. Wt: 240.10 g/mol
InChI Key: IPFWGKHUJGOVTK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromomethyl and an ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-ethylbenzo[d]oxazole typically involves the bromination of 4-ethylbenzo[d]oxazole. One common method includes the reaction of 4-ethylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-ethylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor modulation . The benzoxazole core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(bromomethyl)-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3

InChI Key

IPFWGKHUJGOVTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)CBr

Origin of Product

United States

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